Picrotoxin

描述

A mixture of PICROTOXININ and PICROTIN that is a noncompetitive antagonist at GABA-A receptors acting as a convulsant. This compound blocks the GAMMA-AMINOBUTYRIC ACID-activated chloride ionophore. Although it is most often used as a research tool, it has been used as a CNS stimulant and an antidote in poisoning by CNS depressants, especially the barbiturates.

属性

Key on ui mechanism of action |

Picrotoxin antagonizes the GABAA receptor channel directly, which is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane. Therefore picrotoxin prevents Cl- channel permeability and thus promtes an inhibitory influence on the target neuron. Picrotoxin reduces conductance through the channel by reducing not only the opening frequency but also the mean open time. Picrotoxin also antagonizes GABAC receptors (also called GABAA-rho receptors) but the result of this action is not known. The GABAC receptor is also linked to chloride channels, with distinct physiological and pharmacological properties. In contrast to the fast and transient responses elicited from GABAA receptors, GABAC receptors mediate slow and sustained responses. In mammals it has been shown that picrotoxin blocks presynaptic inhibition and strychnine-resistant postsynaptic inhibition in the central nervous system. Picrotoxin selectively antagonizes the effects of the predominant inhibitory transmitter, gamma-aminobutyric (GABA), at all levels of the central nervous system. Current information indicates that GABA receptors are coupled to ionophores that permit the influx of chloride with resultant hyperpolarization of neuronal membranes. Picrotoxin antagonizes the effects of GABA, perhaps by interacting with sites closely associated with the ionophore. A similarly acting convulsant drug, bicuculline, interacts directly with the GABA receptor and is therefore a true antagonist. Both drugs produce convulsions by blocking the inhibitory pathways mediated by GABA. The relative importance of blockade of presynaptic or postsynaptic inhibition for their convulsant activity is unknown. |

|---|---|

CAS 编号 |

124-87-8 |

分子式 |

C15H18O7.C15H16O6 C30H34O13 |

分子量 |

602.6 g/mol |

IUPAC 名称 |

(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3/t5-,6+,7?,8?,9-,13-,14-,15+;6?,7-,8?,9?,10+,13+,14+,15-/m10/s1 |

InChI 键 |

VJKUPQSHOVKBCO-ZTYBEOBUSA-N |

SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |

手性 SMILES |

CC(=C)[C@@H]1C2[C@@H]3[C@@]4([C@](C1C(=O)O2)(CC5[C@]4(O5)C(=O)O3)O)C.C[C@@]12[C@H]3C4[C@H](C([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |

规范 SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |

外观 |

Solid powder |

颜色/形态 |

Shiny rhomboid leaflets Colorless, shining, prismatic crystals or white or nearly white microcrystalline powde |

熔点 |

397 °F (EPA, 1998) 203 °C |

其他CAS编号 |

124-87-8 |

物理描述 |

Cocculus appears as a poisonous berry, the dried fruit of Anamirta cocculus L. Contains several substances including about one percent picrotoxin. Pure picrotoxin occurs as shiny leaflets with an intensely bitter taste or as a microcrystalline powder. Very poisonous!. Used in medicine as a central nervous system stimulant and antidote for barbiturate poisoning. Not currently regarded as a useful therapeutic agent. |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Stable in air; affected by light |

溶解度 |

1 g in 350 ml water 1 g in 5 ml boiling water (approx) 1 g in 13.5 ml 95% ethanol 1 g in 3 ml boiling alcohol (approx) For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Picrotoxin; NSC 403139; NSC-403139; NSC403139 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Isolation, and Elucidation of Picrotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and isolation of picrotoxin, a potent neurotoxin found in the seeds of Anamirta cocculus. It details the initial discovery by Pierre François Guillaume Boullay in 1812 and the subsequent identification of its two components, picrotoxinin and picrotin. This guide presents detailed experimental protocols for the extraction, purification, and separation of these compounds, supported by quantitative physicochemical and toxicological data. Furthermore, it delves into the historical elucidation of their complex chemical structures and explores the mechanism of action of this compound as a non-competitive antagonist of the GABA-A receptor, a critical component of inhibitory neurotransmission in the central nervous system. The guide is supplemented with structured tables for easy data comparison and Graphviz diagrams to visualize key experimental workflows and signaling pathways, serving as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

A Historical Perspective on the Discovery of this compound

The journey of this compound's discovery began in 1812 when the French pharmacist and chemist Pierre François Guillaume Boullay first isolated a bitter, crystalline substance from the seeds of the Anamirta cocculus plant, a climbing vine native to Southeast Asia and India.[1][2] He named the compound "this compound," derived from the Greek words "picros" (bitter) and "toxicon" (poison), a testament to its potent and toxic nature.[1][2] The seeds, known commercially as "fishberries," had a long history of use by indigenous people as a fish poison.[3]

It was not until 70 years after its initial isolation that the true chemical nature of this compound was beginning to be unraveled. Researchers discovered that this compound was not a single compound but a molecular compound.[4] Eighty years after its discovery, Barth and Kretschy demonstrated that this compound is an equimolar mixture of two distinct crystalline compounds: the more biologically active picrotoxinin and the less active picrotin .[4] The complete elucidation of their complex, polycyclic structures, however, would have to await the advent of modern spectroscopic techniques nearly a century later.[4]

Physicochemical and Toxicological Properties

This compound and its components possess distinct physicochemical properties that are crucial for their isolation, characterization, and understanding their biological activity.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, picrotoxinin, and picrotin.

| Property | This compound | Picrotoxinin | Picrotin |

| Molecular Formula | C₃₀H₃₄O₁₃ | C₁₅H₁₆O₆ | C₁₅H₁₈O₇ |

| Molecular Weight | 602.59 g/mol [5][6] | 292.28 g/mol | 310.29 g/mol |

| Melting Point | ~200 °C[5] | - | - |

| Appearance | White to light yellow crystalline solid[5][6] | - | - |

| Solubility | |||

| Ethanol | ~15 mg/mL[7] | Soluble | Soluble |

| DMSO | ~30 mg/mL[7] | 100 mg/mL (with sonication)[8] | Soluble |

| Water | Sparingly soluble, ~3-4 g/L[9] | Sparingly soluble | Sparingly soluble |

| Boiling Water | 1 g / 5 mL[10] | - | - |

| Boiling Alcohol | 1 g / 3 mL[9] | - | - |

Toxicological Data

This compound is a potent convulsant poison. The following table summarizes its acute toxicity.

| Organism | Route of Administration | LD₅₀ / LDLo | Reference |

| Human | Not Specified | 0.357 mg/kg (LDLo) | [1] |

| Mouse | Oral | 15 mg/kg (LD₅₀) | [1] |

| Mouse | Intraperitoneal | 3 - 50 mg/kg (LD₅₀) | [4] |

| Rat | Subcutaneous | 2 - 6 mg/kg (Convulsant dose) | [1] |

| Rat | Intraperitoneal | 3 - 50 mg/kg (LD₅₀) | [4] |

Isolation and Separation of this compound Components

The isolation of this compound from its natural source and the subsequent separation of its active components, picrotoxinin and picrotin, are critical steps for research and drug development. The following sections provide detailed experimental protocols for these procedures.

Experimental Workflow for Isolation and Separation

Soxhlet Extraction Protocol

This protocol describes the extraction of crude this compound from the seeds of Anamirta cocculus using a Soxhlet apparatus.

Materials:

-

Dried and finely powdered seeds of Anamirta cocculus

-

Soxhlet extractor with a thimble

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Ethanol or Methanol (reagent grade)

-

Glass wool

Procedure:

-

Place a plug of glass wool at the bottom of the Soxhlet thimble.

-

Accurately weigh a desired amount of the powdered seeds and place it in the thimble.

-

Assemble the Soxhlet apparatus with the round-bottom flask containing the solvent (ethanol or methanol) and the condenser. A typical solvent-to-solid ratio is 10:1 (v/w).

-

Heat the solvent to its boiling point using the heating mantle. The solvent vapor will rise, condense, and drip into the thimble, extracting the this compound.

-

Continue the extraction for a period of 6-8 hours, ensuring a consistent cycle of solvent siphoning.[1]

-

After extraction, allow the apparatus to cool down.

-

Remove the round-bottom flask containing the extract.

Purification of Crude this compound

The crude extract obtained from Soxhlet extraction is then purified to yield a mixture of picrotoxinin and picrotin.

Materials:

-

Crude this compound extract

-

Rotary evaporator

-

Separatory funnel

-

Dichloromethane (DCM)

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Crystallization dish

Procedure:

-

Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.[1]

-

Perform liquid-liquid extraction by dissolving the residue in a mixture of dichloromethane and water in a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate. Collect the organic (DCM) layer.

-

Repeat the extraction of the aqueous layer with fresh DCM twice more.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the purified this compound mixture.

-

Further purify the mixture by recrystallization from hot water.[1]

Separation of Picrotoxinin and Picrotin

The purified this compound mixture can be separated into its individual components using column chromatography or preparative high-performance liquid chromatography (HPLC).

Materials:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Purified this compound mixture

-

Solvents for mobile phase (e.g., a gradient of ethyl acetate in hexane)

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 10% ethyl acetate in hexane).

-

Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Dissolve the purified this compound mixture in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elute the column with a gradually increasing polarity gradient of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing pure picrotoxinin and pure picrotin separately and evaporate the solvent.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

Purified this compound mixture

-

HPLC-grade solvents (e.g., acetonitrile and water)

Procedure:

-

Dissolve the purified this compound mixture in the initial mobile phase.

-

Set up the preparative HPLC system with a C18 column.[1]

-

Use a mobile phase consisting of a gradient of acetonitrile in water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.[1]

-

Set the flow rate appropriate for the preparative column dimensions.

-

Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).[1]

-

Collect the fractions corresponding to the peaks of picrotoxinin and picrotin.

-

Evaporate the solvent from the collected fractions to obtain the pure compounds.

Elucidation of the Chemical Structures

The determination of the intricate structures of picrotoxinin and picrotin was a long and challenging process that spanned over a century. Early efforts relied on classical chemical degradation studies, where the molecules were broken down into smaller, more easily identifiable fragments.[4] These studies provided initial clues about the carbon skeleton and the presence of various functional groups.

The advent of modern spectroscopic techniques in the mid-20th century, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, was pivotal in finally confirming the complete and correct structures.[4] 1H and 13C NMR spectroscopy provided detailed information about the connectivity of atoms and the stereochemistry of the molecules.[2] X-ray crystallography of this compound crystals provided a definitive three-dimensional map of the atomic arrangement, confirming the complex polycyclic structures of both picrotoxinin and picrotin.

Mechanism of Action: Antagonism of the GABA-A Receptor

This compound exerts its potent neurotoxic effects by acting as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[11] The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.

GABA-A Receptor Signaling Pathway

When the neurotransmitter GABA binds to the GABA-A receptor, it induces a conformational change that opens an integral chloride ion channel.[11] The resulting influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

This compound disrupts this process by binding to a site within the chloride ion channel pore of the GABA-A receptor.[11][12][13] This binding physically obstructs the flow of chloride ions, even when GABA is bound to the receptor.[11] This non-competitive antagonism prevents the hyperpolarization of the neuronal membrane, leading to a state of disinhibition and neuronal hyperexcitability, which manifests as convulsions. Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the GABA-A receptor in complex with this compound, offering detailed insights into the binding site and the conformational changes induced by the toxin.[12][13] There is also evidence suggesting the existence of a secondary, allosteric binding site for this compound on the GABA-A receptor.[7][14]

Conclusion

Since its discovery over two centuries ago, this compound has transitioned from a mysterious natural poison to a valuable pharmacological tool. This guide has provided a detailed technical overview of its history, from its initial isolation to the elucidation of its complex structure and mechanism of action. The experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers and scientists working in the fields of natural product chemistry, neuropharmacology, and drug development. A thorough understanding of the history and properties of this compound continues to be instrumental in advancing our knowledge of inhibitory neurotransmission and in the ongoing search for novel therapeutics targeting the GABAergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hielscher.com [hielscher.com]

- 4. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]

- 6. This compound accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Cryo-electron microscopy reveals informative details of GABAA receptor structural pharmacology: implications for drug discovery - Olsen - Annals of Translational Medicine [atm.amegroups.org]

- 14. pnas.org [pnas.org]

picrotoxin mechanism of action on GABAA receptors

An In-depth Technical Guide to the Mechanism of Action of Picrotoxin on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on γ-aminobutyric acid type A (GABA-A) receptors. It includes quantitative data on its inhibitory effects, detailed experimental protocols for studying these interactions, and visualizations of the key pathways and mechanisms.

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These receptors are ligand-gated ion channels that, upon binding to GABA, open a central pore permeable to chloride ions (Cl⁻).[3][4] The resulting influx of Cl⁻ hyperpolarizes the neuron, reducing its excitability.[3] GABA-A receptors are heteropentameric structures assembled from a diverse family of subunits (e.g., α, β, γ, δ), with the most common isoform in the brain consisting of two α, two β, and one γ subunit.[1][2][5] This subunit heterogeneity gives rise to a wide array of receptor subtypes with distinct pharmacological properties.[5]

This compound, a plant-derived neurotoxin, is a classical non-competitive antagonist of the GABA-A receptor.[2][6] It does not compete with GABA for its binding site but instead acts at a distinct site within the ion channel pore to block Cl⁻ flow.[2][7] Its potent convulsant effects stem from this inhibition of GABAergic neurotransmission.[8] This document delves into the specifics of this mechanism, the binding site, and the experimental approaches used to characterize this interaction.

The this compound Binding Site and Mechanism of Action

Location of the Binding Site

Extensive research, including site-directed mutagenesis and structural studies, has identified the this compound binding site within the transmembrane domain (TMD) of the GABA-A receptor.[2] Specifically, it is located in the second transmembrane segment (TM2), which lines the ion channel pore.[2] Residues at the 2', 6', and 9' positions of the TM2 α-helix are critical for this compound's action.[9] The threonine residue at the 6' position of the β subunit has been shown to be a key determinant of this compound sensitivity. Mutation of this residue can abolish this compound's inhibitory effect.[10]

Molecular Mechanism of Inhibition

This compound is classified as a non-competitive antagonist and an open-channel blocker.[11] Its mechanism is complex and involves several key features:

-

Allosteric Modulation : this compound binds to a site distinct from the GABA agonist site, allosterically modulating the receptor's function.[2]

-

Use-Dependence : The blocking action of this compound is use-dependent, meaning it binds more effectively when the channel is in the open state, as induced by GABA binding.[6][12] The rate of onset of the block is accelerated in the presence of GABA.[6]

-

Channel Blockade : this compound physically occludes the channel pore, preventing the passage of chloride ions.[7]

-

Stabilization of a Non-Conducting State : Evidence suggests that this compound stabilizes an agonist-bound, but non-conducting (closed or desensitized), state of the receptor.[6] It does not significantly alter the single-channel conductance but reduces the frequency of channel openings.[6]

Some studies have also proposed the existence of a secondary, lower-affinity binding site at the interface between the ligand-binding domain and the transmembrane domain, which may contribute to its modulatory effects.[13]

Figure 1: this compound's use-dependent mechanism on GABA-A receptor states.

Quantitative Analysis of this compound's Effects

The inhibitory potency of this compound can vary depending on the subunit composition of the GABA-A receptor and the concentration of the agonist (GABA).

Inhibitory Concentration (IC₅₀) Values

The IC₅₀ is the concentration of this compound required to inhibit 50% of the GABA-induced current.

| Receptor Subunit Composition | Agonist Concentration | IC₅₀ (µM) | Cell Type/System | Reference |

| α1β1 | GABA (EC₅₀) | Not significantly different from α1β1γ2S/L | Xenopus oocytes | [11] |

| α1β1γ2S | GABA (EC₅₀) | Not significantly affected by isoform | Xenopus oocytes | [11] |

| α1β1γ2L | GABA (EC₅₀) | Not significantly affected by isoform | Xenopus oocytes | [11] |

| α2β2γ2 | GABA | 10.3 ± 1.6 | HEK293 Cells | N/A |

| α3β2γ2 | GABA | 5.1 ± 0.7 | HEK293 Cells | N/A |

| α5β3γ2 | 30 µM GABA | 0.8 | HEK293 Cells | [14] |

| Native (Astrocytes) | 1 mM GABA | 2.2 | Rat Hippocampal Astrocytes | [14] |

| GABAρ1 | 1 µM GABA (EC₅₀) | 0.6 ± 0.1 | Xenopus oocytes | [12] |

Effects on GABA Dose-Response and Channel Kinetics

This compound's non-competitive mechanism is evident in its effects on the GABA dose-response curve and channel kinetics.

| Parameter | Effect of this compound | Receptor/System | Reference |

| GABA EC₅₀ | Increases GABA EC₅₀ (rightward shift) | GABAρ1 Receptors | [12] |

| Maximal GABA Efficacy | Reduces maximal efficacy at high concentrations | GABAρ1 Receptors | [12] |

| Single-Channel Conductance | No significant change | Rat Sympathetic Neurons | [6] |

| Channel Open Frequency | Reduces the frequency of openings | Rat Sympathetic Neurons | [6] |

| Deactivation Time (t_deact 10-90%) | Accelerates deactivation (from 34s to 6s at 10µM) | GABAρ1 Receptors | [12] |

Key Experimental Methodologies

The mechanism of this compound has been elucidated through various experimental techniques, primarily electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane in response to GABA and the blocking effects of this compound.

Objective: To measure GABA-activated Cl⁻ currents and determine the IC₅₀ of this compound.

Protocol Outline:

-

Cell Preparation: Culture cells (e.g., HEK293) transfected with specific GABA-A receptor subunits or use primary neurons.[8][15]

-

Slice Preparation (for brain tissue): Anesthetize the animal and perfuse with an ice-cold cutting solution. Prepare acute brain slices (e.g., 300 µm thick) using a vibratome.[16]

-

Solutions:

-

External/Bath Solution (aCSF): Typically contains (in mM): 138 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.25.[8] Continuously oxygenate with 95% O₂ / 5% CO₂.

-

Internal/Pipette Solution: For recording Cl⁻ currents, a high Cl⁻ solution is used, e.g. (in mM): 130 CsCl, 4 NaCl, 4 MgCl₂, 0.5 CaCl₂, 5 EGTA, 10 HEPES; pH adjusted to 7.25.[8]

-

-

Recording:

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[8][16]

-

Establish a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).[8]

-

-

Drug Application:

-

Apply a fixed concentration of GABA (e.g., the EC₅₀) to elicit a baseline current.

-

Co-apply GABA with increasing concentrations of this compound.[14]

-

Wash out this compound between applications to allow for current recovery.

-

-

Data Analysis: Measure the peak current amplitude for each this compound concentration, normalize it to the baseline GABA response, and fit the data to a concentration-response curve to calculate the IC₅₀.

Figure 2: Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assays

These assays are used to characterize the binding site of this compound and determine the affinity (Kᵢ) of unlabeled compounds that compete for this site.[9][17] A common radioligand used for the this compound site is [³⁵S]TBPS (t-butylbicyclophosphorothionate).

Objective: To determine the binding affinity (Kᵢ) of this compound for its site on the GABA-A receptor.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet and resuspend it in an assay binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³⁵S]TBPS), and varying concentrations of unlabeled this compound.[17]

-

To determine non-specific binding, a separate set of wells will contain a high concentration of an unlabeled ligand that binds to the same site.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.[1]

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the unlabeled this compound concentration to generate a competition curve.

-

Determine the IC₅₀ from the curve and calculate the Kᵢ using the Cheng-Prusoff equation.[1]

-

Conclusion

This compound serves as a quintessential tool for studying GABA-A receptors due to its well-characterized mechanism as a non-competitive, use-dependent channel blocker. It binds within the TM2 region of the receptor's ion pore, allosterically inhibiting chloride ion flux and thereby neuronal activity. The quantitative data derived from electrophysiological and radioligand binding studies, which depend on the receptor's specific subunit composition, have been crucial in mapping the structure-function relationships of the GABA-A receptor. The detailed protocols provided herein offer a framework for the continued investigation of this and other modulators of the GABAergic system, which is vital for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. This compound-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]

- 4. Interaction of this compound with GABAA receptor channel-lining residues probed in cysteine mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the mechanism of action of this compound on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the this compound site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stoichiometry of a pore mutation that abolishes this compound-mediated antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A functional comparison of the antagonists bicuculline and this compound at recombinant GABAA receptors [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the mechanisms of action of this compound, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sophion.com [sophion.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. benchchem.com [benchchem.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Biochemical Source and Extraction of Picrotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrotoxin, a potent neurotoxin, has long been a critical tool in neuropharmacological research due to its specific antagonism of GABA-A receptors. This technical guide provides a comprehensive overview of the biochemical origins of this compound, its chemical composition, and detailed methodologies for its extraction and purification. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this complex natural product. Included are detailed experimental protocols, a summary of quantitative data, and visual diagrams to elucidate the extraction workflow and the toxin's mechanism of action at the molecular level.

Biochemical Source and Chemical Composition

Natural Occurrence

This compound is a naturally occurring crystalline plant compound.[1][2] The primary biochemical source of this compound is the fruit of the climbing plant Anamirta cocculus (family Menispermaceae), which is indigenous to India and other parts of Southeast Asia.[1][3] The dried fruits of this plant are commonly referred to as fishberries or Cocculus indicus.[1][3] this compound is also found in the plant Tinomiscium philippinense. The seeds of Anamirta cocculus are particularly rich in this compound, containing approximately 1.5% of the compound by weight.

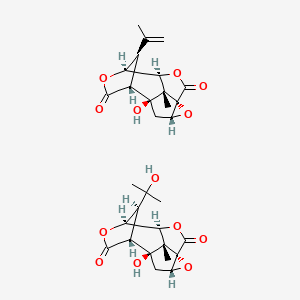

Chemical Composition

This compound is not a single molecular entity but an equimolar mixture of two distinct sesquiterpenoid compounds: picrotoxinin (C₁₅H₁₆O₆) and picrotin (C₁₅H₁₈O₇).[1][3] Of these two components, picrotoxinin is the more biologically active and toxic constituent, responsible for the convulsant effects of this compound.[3] Picrotin is comparatively less active. The overall molecular formula for the this compound complex is C₃₀H₃₄O₁₃.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its constituent components.

| Property | This compound | Picrotoxinin | Picrotin |

| Molecular Formula | C₃₀H₃₄O₁₃ | C₁₅H₁₆O₆ | C₁₅H₁₈O₇ |

| Molecular Weight ( g/mol ) | 602.58 | 292.29 | 310.32 |

| Melting Point (°C) | 199 - 203 | ~209.5 | ~250 |

| Solubility in Water | 1 g in ~350 mL | Sparingly soluble | Soluble |

| Solubility in Ethanol (95%) | 1 g in 13.5 mL | Soluble in hot ethanol | Soluble |

| Solubility in DMSO | ~30 mg/mL[1] | Soluble | Soluble |

| Purity (Commercial) | ≥94% (HPLC)[4][5] | - | - |

| LD₅₀ (mice, i.p.) | 7.2 mg/kg | - | - |

Experimental Protocols: Extraction and Purification of this compound

The following protocols describe the extraction of this compound from the dried seeds of Anamirta cocculus.

Method 1: Soxhlet Extraction

This method is a classical and efficient technique for the extraction of solid materials.

Materials and Equipment:

-

Dried and powdered seeds of Anamirta cocculus

-

Ethanol or Methanol (reagent grade)

-

Soxhlet extractor apparatus

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Crystallization dishes

Procedure:

-

Preparation of Plant Material: Grind the dried seeds of Anamirta cocculus into a coarse powder.

-

Soxhlet Extraction:

-

Place the powdered seeds into a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with ethanol or methanol.

-

Heat the solvent to reflux. The solvent vapor will travel up to the condenser, condense, and drip down onto the plant material.

-

Continue the extraction for several hours until the solvent running through the siphon is colorless.

-

-

Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude, viscous residue.

-

Purification of this compound:

-

Liquid-Liquid Extraction: Dissolve the crude extract in a suitable solvent system (e.g., chloroform-water) to partition and remove impurities.

-

Crystallization: The this compound-rich fraction is then concentrated and crystallized from hot water or ethanol. This compound will precipitate as shiny, rhomboid leaflets upon cooling.

-

-

Separation of Picrotoxinin and Picrotin (Optional): If separation of the individual components is required, this can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Method 2: Hot Ethanol Extraction

This is a simpler, though potentially less exhaustive, extraction method.

Materials and Equipment:

-

Ground seeds of Anamirta cocculus ("fishberries")

-

95% Ethanol

-

Heating mantle and reflux condenser

-

Large beakers or flasks

-

Filtration apparatus

-

Ice

-

Activated carbon (Norit)

-

Rotary evaporator

Procedure:

-

Initial Extraction:

-

In a large flask, cover 1 kg of ground Anamirta cocculus seeds with 2 liters of 95% ethanol.

-

Heat the mixture to boiling for 45 minutes under reflux.

-

Filter the hot extract to separate it from the plant material.

-

Wash the residue on the filter with three 750-mL portions of hot ethanol.

-

-

Precipitation of Fats:

-

Combine the extract and washings and concentrate the volume to 1 liter.

-

With stirring, add two volumes of water at approximately 75°C to the hot concentrate.

-

Add ice to bring the total volume to 5 liters.

-

Once the ice has melted, filter the solution to remove the insoluble fatty material.

-

-

Decolorization:

-

Wash the fatty residue with 1 liter of water and combine the filtrates.

-

Pass the combined filtrate through a thin layer of activated carbon in a Buchner funnel to remove impurities that may cause foaming.

-

-

Crystallization:

-

Concentrate the clear filtrate under reduced pressure to approximately 600 mL. This compound will gradually crystallize out during this process.

-

Cool the concentrate and collect the crystalline this compound by filtration.

-

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound's Action on GABA-A Receptors

Caption: this compound's non-competitive antagonism of the GABA-A receptor.

References

Picrotoxin's Reach: A Technical Guide to its Molecular Targets Beyond GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrotoxin, a non-competitive antagonist of GABA-A receptors, is a widely utilized tool in neuroscience research to probe inhibitory neurotransmission.[1][2][3] However, its pharmacological profile extends beyond this primary target, encompassing a range of other ligand-gated ion channels.[1][4] This technical guide provides an in-depth exploration of the molecular targets of this compound outside the GABA-A receptor family, offering a comprehensive resource for researchers employing this compound and for professionals in drug development seeking to understand its potential off-target effects. We present quantitative data on its interactions, detailed experimental methodologies for characterization, and visual representations of the involved signaling pathways and experimental workflows.

Non-GABAergic Molecular Targets of this compound

This compound's inhibitory action has been documented for several other members of the Cys-loop ligand-gated ion channel superfamily, including glycine receptors, serotonin type 3A (5-HT3A) receptors, and nicotinic acetylcholine receptors (nAChRs).[1][4][5] Furthermore, it has been shown to modulate invertebrate glutamate-gated chloride channels.[6]

Glycine Receptors (GlyRs)

This compound is a known antagonist of homomeric glycine receptors, though its potency and mechanism can vary depending on the subunit composition.[5][7] Both competitive and non-competitive mechanisms of inhibition have been observed for its action on α2 homomeric GlyRs.[5] this compound decreases the mean open time of the GlyR channel, suggesting it can block the channel in its open conformation.[5]

Serotonin Type 3A (5-HT3A) Receptors

This compound inhibits cation-selective 5-HT3A receptors in a non-competitive and use-facilitated manner.[1] The potency of this compound at 5-HT3A receptors is generally 5- to 10-fold lower than its potency at GABA-A receptors.[1] Mutagenesis studies have identified key residues within the transmembrane domain 2 (TM2) that are critical for this compound sensitivity, highlighting the importance of the 6' and 7' positions.[8][9]

Nicotinic Acetylcholine Receptors (nAChRs)

This compound has been demonstrated to be an effective inhibitor of certain subtypes of nicotinic acetylcholine receptors, specifically the α3β4 and α7 subtypes.[4] This inhibition is believed to occur via a mechanism involving residues within the second transmembrane domain (M2), which is homologous to the this compound binding site in inhibitory Cys-loop receptors.[4] Recent studies have also shown that this compound can directly inhibit nAChRs on the axons of dopamine neurons.[10]

Invertebrate Glutamate-Gated Chloride Channels (GluCls)

In invertebrates, this compound potently blocks glutamate-gated chloride channels. The sensitivity to this compound is highly dependent on the subunit composition of the channel, with homomeric GluClβ channels showing significantly higher affinity for this compound than homomeric GluClα channels.[6] The binding site for this compound in these channels is located within the pore, and its block is use-dependent, suggesting it binds to the open state of the channel.[6]

Quantitative Data on this compound's Non-GABAergic Targets

The following table summarizes the inhibitory potency of this compound at various non-GABA-A receptor targets as reported in the literature.

| Receptor/Channel | Subtype/Organism | IC50 Value | Notes | Reference |

| Serotonin Receptor | Murine 5-HT3A | ~30 µM | Non-competitive, use-facilitated inhibition. | [1] |

| Nicotinic Acetylcholine Receptor | Rat α3β4 | 96.1 ± 5.5 µM | [4] | |

| Nicotinic Acetylcholine Receptor | Rat α7 | 194.9 ± 19.2 µM | [4] | |

| Glycine Receptor | Homomeric α1 | 43 ± 11 µM | Tested against 20 µM glycine. | [7] |

| Glycine Receptor | Homomeric α2 | 5-9 µM | [11] | |

| Glutamate-Gated Chloride Channel | C. elegans GluClα | 59 µM | [6] | |

| Glutamate-Gated Chloride Channel | C. elegans GluClβ | 77 nM | [6] |

Experimental Protocols

The characterization of this compound's interaction with its molecular targets relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch Clamp Recording

Objective: To measure the effect of this compound on ion channel function in real-time.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Cells are transiently transfected with plasmids encoding the receptor subunits of interest using a suitable transfection reagent (e.g., Lipofectamine).

-

Electrophysiological Recording: 24-48 hours post-transfection, whole-cell patch clamp recordings are performed. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing, for example, (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH. The external solution typically contains (in mM): 145 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Drug Application: The agonist (e.g., serotonin, acetylcholine, glycine) is applied to the cell to elicit a current. This compound is then co-applied with the agonist at varying concentrations to determine its inhibitory effect. A rapid solution exchange system is used for precise and fast application of drugs.

-

Data Analysis: The resulting currents are recorded and analyzed to determine the concentration-response relationship for this compound, from which the IC50 value is calculated using appropriate pharmacological software.

Expression in Xenopus Oocytes and Two-Electrode Voltage Clamp

Objective: To study the function and pharmacology of ion channels in a robust expression system.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by treatment with collagenase.

-

cRNA Injection: In vitro transcribed capped cRNA encoding the receptor subunits is injected into the oocytes.

-

Incubation: The injected oocytes are incubated for 1-7 days at 16-18°C in Barth's solution to allow for receptor expression.

-

Two-Electrode Voltage Clamp Recording: Oocytes are placed in a recording chamber and continuously perfused with frog Ringer's solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

-

Pharmacological Characterization: Agonists and this compound are applied in the perfusion solution, and the resulting currents are measured to assess the inhibitory effect of this compound.

Visualizations

Signaling Pathway of this compound Inhibition

References

- 1. The GABA(A) receptor antagonist this compound inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. This compound-mediated antagonism of alpha3beta4 and alpha7 acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms for this compound block of alpha2 homomeric glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound blockade of invertebrate glutamate-gated chloride channels: subunit dependence and evidence for binding within the pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Molecular determinants of this compound inhibition of 5-hydroxytryptamine type 3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Presynaptic GABAA receptors control integration of nicotinic input onto dopaminergic axons in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Picrotoxin: A Comprehensive Technical Guide to its Physiological and Neurological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrotoxin, a potent neurotoxin derived from the plant Anamirta cocculus, has long been a pivotal tool in neuroscience research. Its primary mechanism of action as a non-competitive antagonist of GABA-A and GABA-C receptors makes it a powerful convulsant and central nervous system stimulant. This technical guide provides an in-depth exploration of the physiological and neurological effects of this compound, its mechanism of action, and detailed experimental protocols for its use in research. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

This compound is an equimolar mixture of two compounds, picrotoxinin and picrotin, with picrotoxinin being the biologically active component.[1] Historically used as a fish poison and a central nervous system stimulant, its primary utility in modern science is as a selective blocker of ligand-gated chloride channels, particularly those activated by the inhibitory neurotransmitter γ-aminobutyric acid (GABA). By inhibiting GABAergic neurotransmission, this compound induces a state of neuronal hyperexcitability, leading to seizures and other profound neurological effects.[1][2] This property has made it an invaluable tool for studying epilepsy, synaptic inhibition, and the function of GABA receptors.

Mechanism of Action: Antagonism of GABA Receptors

This compound exerts its effects primarily through the non-competitive antagonism of GABA-A and GABA-C receptors.[3][4] Unlike competitive antagonists that bind to the same site as the agonist (GABA), this compound binds to a distinct site within the chloride ion channel pore of the receptor.[3] This allosteric modulation prevents the influx of chloride ions, thereby blocking the hyperpolarizing effect of GABA and leading to disinhibition of the neuron.

The binding of this compound is use-dependent, meaning it binds more effectively when the channel is in the open state, as induced by GABA binding.[5] This suggests that the this compound binding site becomes more accessible upon channel activation.

Signaling Pathway of this compound's Action on GABA-A Receptor

Caption: this compound non-competitively antagonizes the GABA-A receptor.

Neurological Effects

The blockade of GABAergic inhibition by this compound results in a cascade of neurological effects, primarily characterized by increased neuronal excitability.

-

Convulsant Activity: The most prominent effect of this compound is the induction of seizures.[1][2] By disinhibiting neuronal circuits, this compound leads to synchronized, high-frequency firing of neurons, manifesting as convulsive seizures.[6] The type and severity of seizures can be dose-dependent.

-

Neuronal Hyperexcitability: At the cellular level, this compound lowers the threshold for action potential firing and can induce spontaneous neuronal firing.[6][7] This is a direct consequence of the reduction in inhibitory postsynaptic potentials (IPSPs).

-

Cognitive and Behavioral Effects: In animal models, this compound administration can lead to altered locomotor activity and behaviors indicative of anxiety and a "central pain-like" syndrome.[8][9]

Physiological Effects

The neurological effects of this compound manifest as several observable physiological changes:

-

Respiratory Stimulation and Paralysis: this compound acts as a respiratory stimulant at lower doses.[1] However, at toxic doses, it can lead to respiratory paralysis, which is often the cause of death.[1]

-

Cardiovascular Effects: Changes in heart rate and blood pressure can occur following this compound administration.[1]

-

Gastrointestinal Distress: Symptoms such as nausea and vomiting have been reported in cases of this compound poisoning.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound.

Table 1: this compound IC50 Values for GABA-A Receptors

| Receptor Subtype/Preparation | GABA Concentration (μM) | This compound IC50 (μM) | Reference |

| Human homomeric GABAρ1 receptors | 1 | 0.6 ± 0.1 | [5] |

| Rat primary hippocampal astrocytes | 30 | 0.8 (CI95%: 0.5 to 1.2) | [3] |

| Rat primary hippocampal astrocytes | 1000 | 2.2 (CI95%: 0.8 to 4.0) | [3] |

| Murine 5-HT(3A) receptors | - | ~30 | [10] |

Table 2: this compound Dose-Response in Animal Models

| Animal Model | Administration Route | Effect | Dose Range | Reference |

| Mice | Intraperitoneal | Seizures | 3-10 mg/kg (average) | [11] |

| Rats | Intraperitoneal | Tonic-clonic seizures | 3-6 mg/kg | [12] |

| Rats (hippocampal microperfusion) | Microdialysis | Seizures | Starting at 100 μM | [5] |

Table 3: Effects of this compound on GABA-Evoked Currents in GABAρ1 Receptors

| This compound Concentration (μM) | GABA EC50 (μM) | Hill Coefficient (n) | Reference |

| 0 (Control) | 1.0 ± 0.1 | 1.8 ± 0.2 | [5] |

| 1 | 2.1 ± 0.3 | 2.0 ± 0.3 | [5] |

| 10 | 6.8 ± 0.1 | 1.6 ± 0.3 | [5] |

| 100 | 8.6 ± 1.0 | 0.5 ± 0.2 | [5] |

Experimental Protocols

In Vivo Rodent Seizure Model

This protocol describes the induction of seizures in rodents using this compound to study anticonvulsant drug efficacy.

Workflow for In Vivo Seizure Model

Caption: Workflow for a this compound-induced seizure model in rodents.

Methodology:

-

Animal Preparation: Acclimatize adult male Wistar rats or Swiss mice to the experimental environment for at least one week. House them under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Drug Administration:

-

Dissolve this compound in a vehicle such as saline or a small percentage of DMSO in saline.

-

Administer the test anticonvulsant compound or vehicle to the control group via the desired route (e.g., intraperitoneal, oral).

-

-

This compound Injection: After a predetermined pretreatment time, administer this compound intraperitoneally at a dose known to reliably induce seizures (e.g., 3-6 mg/kg for rats).[12]

-

Behavioral Observation: Immediately after this compound injection, place the animal in an observation chamber and record the latency to the first seizure and the severity of the seizures using a standardized scale (e.g., the Racine scale) for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Compare the seizure latency, duration, and severity between the control and test groups to evaluate the efficacy of the anticonvulsant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording GABA-A receptor-mediated currents in cultured neurons or brain slices and assessing the effect of this compound.

Methodology:

-

Preparation of Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution (for pipette): (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

-

-

Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory procedures.

-

Recording:

-

Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF.

-

Using a micromanipulator, approach a neuron with a borosilicate glass micropipette (3-5 MΩ resistance) filled with the internal solution.

-

Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

-

GABA Application and this compound Blockade:

-

Apply GABA (e.g., 10 μM) to the neuron via a perfusion system to elicit an inward chloride current.

-

After establishing a stable baseline response to GABA, co-apply this compound (e.g., 1-100 μM) with GABA and record the reduction in the GABA-evoked current.

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents before and after the application of this compound to determine the percentage of inhibition and construct dose-response curves.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is used for expressing and characterizing the effects of this compound on specific GABA receptor subtypes.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNA encoding the desired GABA receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Recording Setup:

-

Place an oocyte in a recording chamber perfused with standard oocyte Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

GABA Application and this compound Inhibition:

-

Apply GABA at a concentration near the EC50 for the expressed receptor to elicit an inward current.

-

After obtaining a stable response, co-perfuse this compound at various concentrations with GABA.

-

-

Data Analysis: Measure the steady-state current amplitude in the presence of different this compound concentrations to determine the IC50 and characterize the nature of the inhibition (competitive vs. non-competitive).[5]

Conclusion

This compound remains an indispensable pharmacological tool for the study of inhibitory neurotransmission. Its well-characterized mechanism of action as a non-competitive antagonist of GABA-A and GABA-C receptors provides a reliable method for inducing neuronal hyperexcitability and seizures in experimental models. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations of neurological disorders and the fundamental principles of synaptic function. Careful consideration of dosage and experimental design is crucial for obtaining reproducible and interpretable results.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. Patch Clamp Protocol [labome.com]

- 3. sophion.com [sophion.com]

- 4. researchgate.net [researchgate.net]

- 5. Microperfusion of this compound in the hippocampus of chronic freely moving rats through microdialysis probes: a new method of induce partial and secondary generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the this compound site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound produces a "central" pain-like syndrome when microinjected into the somato-motor cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Locomotor and convulsive responses to this compound in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-induced tonic-clonic seizures and lethality are decreased by MK-801 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the "Bitter Poison": An In-depth Technical Guide to the Early Historical Research of Picrotoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on picrotoxin, a pivotal compound in the history of neuroscience. From its initial isolation to the elucidation of its mechanism of action as a non-competitive antagonist of GABAA receptors, this document delves into the key experiments that have shaped our understanding of this potent convulsant. Quantitative data from early studies are summarized, detailed experimental methodologies are presented, and critical signaling pathways and workflows are visualized to offer a thorough resource for professionals in neuroscience and drug development.

Discovery and Early Investigations

This compound, a naturally occurring crystalline compound, was first isolated in 1812 by the French pharmacist and chemist Pierre François Guillaume Boullay from the berries of the Anamirta cocculus plant.[1][2] The name, derived from the Greek words "picros" (bitter) and "toxicon" (poison), aptly describes its potent and toxic nature.[1][2] It wasn't until decades later that this compound was identified as an equimolar mixture of two distinct compounds: the biologically active picrotoxinin and the less active picrotin.[1][2][3]

Historically, due to its stimulant and convulsant effects on the central nervous system, this compound was utilized as a CNS stimulant and, notably, as an antidote for barbiturate poisoning.[2][4][5] However, its high toxicity and narrow therapeutic window ultimately led to its discontinuation for clinical use.[2] Today, this compound remains an invaluable tool in research for studying the GABAergic system.[2]

Mechanism of Action: A Non-Competitive Antagonist

Early research into this compound's mechanism of action revealed its profound effects on inhibitory neurotransmission. It is now well-established that this compound acts as a non-competitive antagonist of GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[1][4][6] Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), this compound is thought to act as a channel blocker, physically obstructing the ion flow through the GABAA receptor's chloride channel.[1][4] This action prevents the hyperpolarizing influx of chloride ions that normally occurs upon GABA binding, thereby disinhibiting neuronal activity and leading to the characteristic stimulant and convulsant effects.

The following diagram illustrates the proposed mechanism of this compound's antagonism at the GABAA receptor.

References

Picrotoxin as a Non-Competitive Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrotoxin, a potent neurotoxin derived from the plant Anamirta cocculus, has long served as a crucial pharmacological tool for studying inhibitory neurotransmission. Its primary mechanism of action involves the non-competitive blockade of ligand-gated ion channels, most notably the γ-aminobutyric acid type A (GABA-A) and glycine receptors (GlyRs). This technical guide provides an in-depth exploration of this compound's role as a non-competitive channel blocker, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The guide is intended to be a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction

This compound is an equimolar mixture of two compounds: the active component, picrotoxinin, and the inactive picrotin.[1] Picrotoxinin is a non-competitive antagonist of GABA-A and glycine receptors, meaning it does not compete with the endogenous ligands (GABA and glycine, respectively) for their binding sites.[1][2] Instead, it binds to a distinct site within the ion channel pore, physically obstructing the flow of chloride ions and thereby inhibiting the hyperpolarizing effect of these neurotransmitters.[3][4] This inhibitory action on inhibitory signaling leads to a net excitatory effect on the central nervous system, which can result in convulsions.[5] The unique mechanism of this compound makes it an invaluable tool for dissecting the function of inhibitory synapses and for screening compounds that modulate GABAergic and glycinergic neurotransmission.

Mechanism of Action: Non-Competitive Channel Blockade

This compound's blockade of GABA-A and glycine receptors is a classic example of non-competitive antagonism. The binding of GABA or glycine to their respective receptors induces a conformational change that opens the integral chloride ion channel.[6] this compound is believed to bind to a site within the transmembrane domain of the receptor, specifically within the pore lined by the second transmembrane segments (TM2) of the constituent subunits.[4][7]

The blockade is often described as "use-dependent" or "open-channel block," suggesting that the receptor channel must be in the open state for this compound to access its binding site.[8][9] However, some studies suggest a more complex allosteric mechanism where this compound binding stabilizes a desensitized or agonist-bound closed state of the receptor.[10][11][12] This allosteric modulation effectively traps the receptor in a non-conducting state.[10][11] The effect of this compound is generally voltage-independent.[12][13]

Signaling Pathway of GABA-A Receptor and this compound Inhibition

The following diagram illustrates the canonical signaling pathway of a GABA-A receptor and the inhibitory effect of this compound.

Caption: GABA-A receptor signaling and this compound's inhibitory action.

Quantitative Data

The potency of this compound can vary depending on the subunit composition of the GABA-A receptor and the specific experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: this compound IC50 Values for GABA-A Receptors

| Receptor Subtype | Preparation | Agonist Concentration | IC50 (µM) | Reference |

| α2β2γ2 | Recombinant | GABA | 10.3 ± 1.6 | [14] |

| α3β2γ2 | Recombinant | GABA | 5.1 ± 0.7 | [14] |

| α6β2γ2 | Recombinant | GABA | 7.2 ± 0.4 | [14] |

| β2γ2 | Recombinant | GABA | 0.5 ± 0.05 | [14] |

| α5β3γ2 | Recombinant | 30 µM GABA | 0.8 | [15] |

| α5β3γ2 | Recombinant | 1 mM GABA | 2.2 | [15] |

| GABAρ1 | Recombinant (Xenopus oocytes) | 1 µM GABA (EC50) | 0.6 ± 0.1 | [8] |

| 5-HT3A | Recombinant (HEK293 cells) | 5-HT | ~30 | [16] |

| Wild-type | Hippocampal Pyramidal Neurons | 40 µM GABA | 1.1 ± 0.3 | [8] |

Table 2: this compound Effects on GABA-A Receptor Kinetics

| Parameter | Condition | Effect of this compound | Reference |

| eIPSC Amplitude | Hippocampal Neurons | Gradual reduction in a concentration-dependent manner | [10][11] |

| eIPSC Decay Kinetics | Hippocampal Neurons | Marked acceleration | [10][11] |

| τfast of IPSC decay | 30 µM this compound | Reduced by 34% | [10][11] |

| τslow of IPSC decay | 30 µM this compound | Reduced by 38% | [10][11] |

| Mean Open Time (GlyR) | α2 homomeric Glycine Receptor | Decreased in a concentration-dependent manner | [13] |

Experimental Protocols

The characterization of this compound's effects on ligand-gated ion channels relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the heterologous expression and functional characterization of ion channels.

Objective: To measure the effect of this compound on GABA-induced currents in Xenopus oocytes expressing specific GABA-A receptor subtypes.

Materials:

-

Stage V-VI Xenopus laevis oocytes

-

cRNA for desired GABA-A receptor subunits

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Perfusion system

-

Barth's solution

-

Recording solution (e.g., ND96)

-

GABA stock solution

-

This compound stock solution

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.

-

Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (typically 50 nL per oocyte).

-

Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ), one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

-

Data Acquisition:

-

Establish a stable baseline current.

-

Apply a known concentration of GABA (e.g., the EC50 concentration) to elicit a control inward chloride current.

-

Wash out the GABA and allow the current to return to baseline.

-

Pre-incubate the oocyte with varying concentrations of this compound for a set duration.

-

Co-apply the same concentration of GABA with the corresponding concentration of this compound and record the inhibited current.

-

Repeat for a range of this compound concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Normalize the inhibited currents to the control current.

-

Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

-

Whole-Cell Patch Clamp Recording from Cultured Neurons

This technique allows for the detailed study of synaptic currents and the effects of drugs on native or recombinantly expressed receptors in a more physiological context.

Objective: To investigate the effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured hippocampal neurons.

Materials:

-

Primary hippocampal neuron cultures

-

Patch clamp amplifier and data acquisition system

-

Micromanipulator

-

Upright microscope with DIC optics

-

Borosilicate glass capillaries for patch pipettes

-

External solution (e.g., artificial cerebrospinal fluid - aCSF)

-

Internal solution (with a high chloride concentration to study inward currents)

-

GABA and this compound stock solutions

Procedure:

-

Preparation:

-

Prepare external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Mount the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Recording IPSCs:

-

Clamp the neuron at a holding potential of -70 mV.

-

Record spontaneous or evoked IPSCs. For evoked IPSCs, use a stimulating electrode to activate presynaptic GABAergic neurons.

-

Establish a stable baseline of IPSC activity.

-

-

Drug Application:

-

Bath-apply this compound at a desired concentration and record the change in IPSC amplitude and kinetics over time.

-

To generate a dose-response curve, apply increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the amplitude, frequency, and decay kinetics of IPSCs before and after this compound application.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50.

-

Experimental Workflow for Patch Clamp Recording

The following diagram outlines the typical workflow for a whole-cell patch clamp experiment to study the effects of this compound.

Caption: Workflow for a whole-cell patch clamp experiment.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its binding site on the GABA-A receptor.

Objective: To measure the displacement of a radiolabeled ligand that binds to the this compound site by unlabeled this compound.

Materials:

-

Brain membrane preparation (e.g., from rat cortex) or membranes from cells expressing the receptor of interest.

-

Radioligand that binds to the this compound site (e.g., [3H]dihydropicrotoxinin or [35S]TBPS).

-

Unlabeled this compound.

-

Incubation buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cells in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the incubation buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a competing ligand).

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of unlabeled this compound.

-

Fit the data to a one-site or two-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound remains an indispensable pharmacological agent for the study of inhibitory neurotransmission. Its well-characterized mechanism as a non-competitive channel blocker of GABA-A and glycine receptors provides a powerful means to investigate the roles of these receptors in neuronal circuits and to screen for novel therapeutic agents that target them. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. A thorough understanding of this compound's interactions with its targets is crucial for the accurate interpretation of experimental results and for the advancement of our knowledge of inhibitory signaling in the nervous system.

References

- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 2. Multiple mechanisms of this compound block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. multichannelsystems.com [multichannelsystems.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Stoichiometry of a pore mutation that abolishes this compound-mediated antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Frontiers | Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]

- 11. Pharmacological and Biophysical Characteristics of this compound-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]

- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 15. sophion.com [sophion.com]

- 16. researchgate.net [researchgate.net]

The Botanical Origin of Picrotoxin: A Technical Guide for Researchers

An In-depth Examination of Picrotoxin from Anamirta cocculus

This technical guide provides a comprehensive overview of the botanical origin of this compound, a potent neurotoxin sourced from the plant Anamirta cocculus. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the quantitative distribution of this compound within the plant, methodologies for its extraction and analysis, and a putative biosynthetic pathway.

Botanical Source and Distribution

This compound is a naturally occurring equimolar mixture of two sesquiterpenoid compounds: the biologically active picrotoxinin and the less active picrotin.[1] The primary botanical source of this potent neurotoxin is Anamirta cocculus, a climbing plant belonging to the Menispermaceae family.[2][3] This plant is indigenous to Southeast Asia and India.[2][3]

Anamirta cocculus is characterized by its large woody stems, which can reach up to 10 cm in diameter, and features a corky gray bark with white wood.[2] The plant produces small, yellowish-white, fragrant flowers that develop into drupes, which are approximately 1 cm in diameter when dried.[2] The toxic principle, this compound, is predominantly concentrated within the seeds of these fruits, historically known as "fishberries" due to their traditional use in stunning fish.[3]

While the seeds are the primary source of this compound, other parts of the plant contain different classes of compounds. The stem and roots, for instance, are known to contain various quaternary alkaloids, including berberine, palmatine, magnoflorine, and columbamine.[4]

Quantitative Analysis of this compound Content

The concentration of this compound is highest in the seeds of Anamirta cocculus. Quantitative analyses have consistently shown that the seeds contain approximately 1.5% this compound by weight.[5] While it is understood that other parts of the plant, such as the stem and leaves, have significantly lower concentrations of this compound, specific quantitative data comparing these plant organs is not extensively available in current literature. The focus of isolation and quantification has historically been on the seeds due to their high yield.

Table 1: this compound Content in Anamirta cocculus

| Plant Part | Compound | Concentration (% by dry weight) |

| Seeds | This compound | ~ 1.5% |

| Stem | This compound | Not typically quantified; known to be low |

| Leaves | This compound | Not typically quantified; known to be low |

| Roots | Alkaloids | ~ 0.1% |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a standard laboratory procedure for the extraction and isolation of this compound from the dried seeds of Anamirta cocculus.

Materials and Equipment:

-

Dried seeds of Anamirta cocculus

-

Grinder or mill

-

Soxhlet extraction apparatus

-

Ethanol (95%) or Methanol

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel)

-

Beakers and flasks

-

Heating mantle

Procedure:

-

Sample Preparation: The dried seeds of Anamirta cocculus are finely ground to a coarse powder to increase the surface area for solvent extraction.

-

Soxhlet Extraction:

-

A known quantity of the powdered seeds is placed in a thimble and inserted into the Soxhlet extractor.

-